
1-(2-(呋喃-2-基)-2-甲氧基乙基)-3-苯乙基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea is an organic compound that features a furan ring, a methoxyethyl group, and a phenethylurea moiety
科学研究应用
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . Similarly, indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Furan and indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives have been associated with various biological pathways due to their diverse biological activities . Similarly, indole derivatives have been implicated in a variety of biological pathways .
Pharmacokinetics
Furan derivatives have been studied for their pharmacokinetic properties .
Result of Action
Given the diverse biological activities of furan and indole derivatives, it can be inferred that the compound may have significant molecular and cellular effects .
Action Environment
Studies on similar compounds suggest that factors such as solvent environment can influence the optoelectronic properties of furan derivatives .
生化分析
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea are currently unknown. Furan derivatives have been shown to have various effects on cells. For example, some furan derivatives have been found to inhibit the proliferation of certain types of cells
Molecular Mechanism
Furan derivatives have been shown to interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Furan derivatives have been shown to undergo various chemical reactions, potentially leading to changes in their effects over time .
Dosage Effects in Animal Models
Furan derivatives have been shown to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives have been shown to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Furan derivatives have been shown to be localized in various subcellular compartments, potentially affecting their activity or function .
准备方法
The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-furylmethanol with methoxyethylamine to form the intermediate 2-(furan-2-yl)-2-methoxyethylamine. This intermediate is then reacted with phenethyl isocyanate under controlled conditions to yield the final product, 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea can be compared with other similar compounds such as:
Furan-2-yl derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.
Methoxyethyl derivatives: Compounds with the methoxyethyl group show similar substitution reactions.
Phenethylurea derivatives: These compounds have similar biological activities due to the presence of the phenethylurea moiety.
The uniqueness of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea lies in the combination of these functional groups, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-15(14-8-5-11-21-14)12-18-16(19)17-10-9-13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGOBXDPUFNPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCC1=CC=CC=C1)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
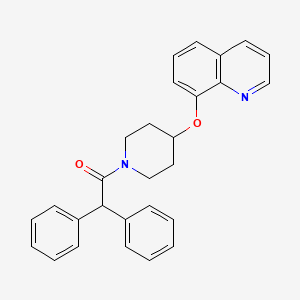
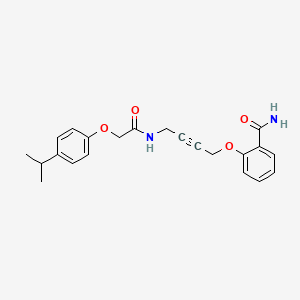
![N-(3-chloro-4-methylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2405988.png)
![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)
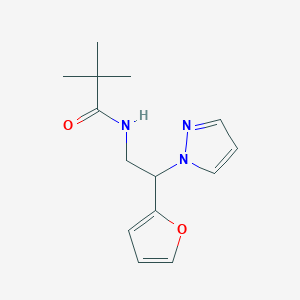
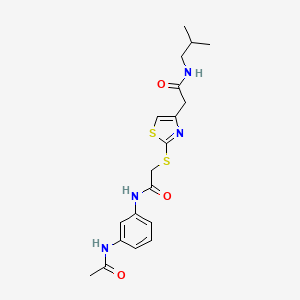
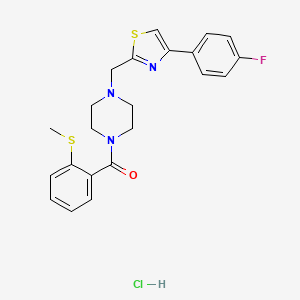
![1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethan-1-one](/img/structure/B2406001.png)
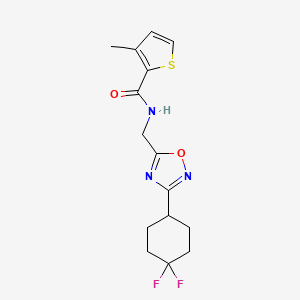
![2-amino-6-benzyl-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2406004.png)
